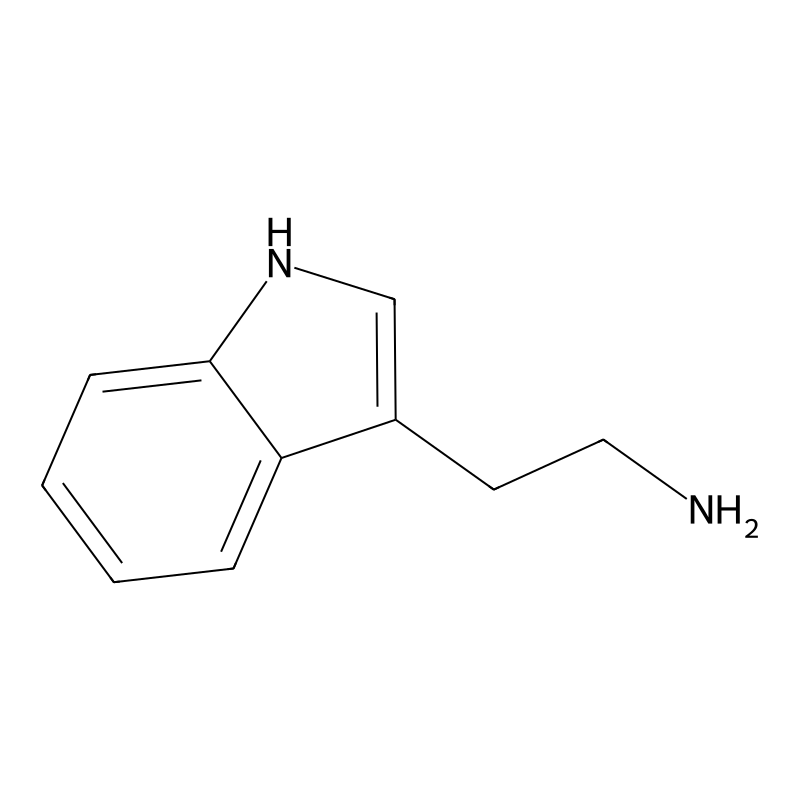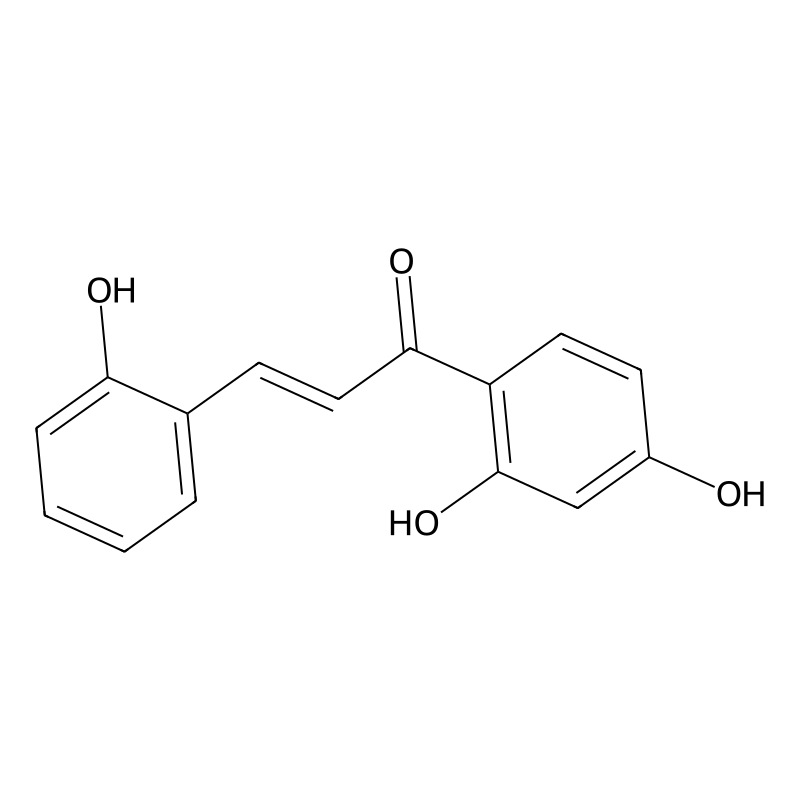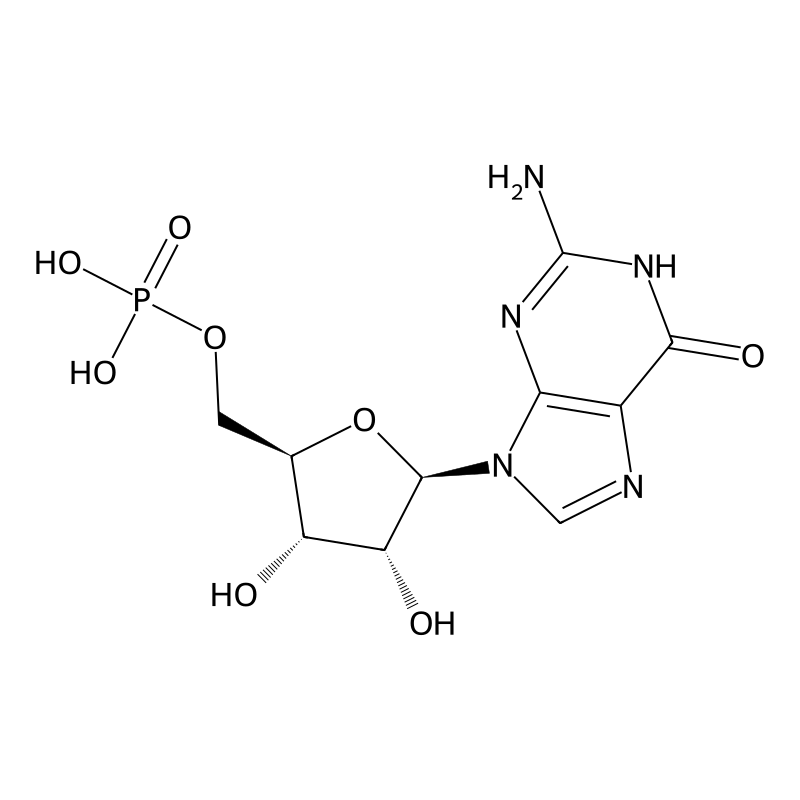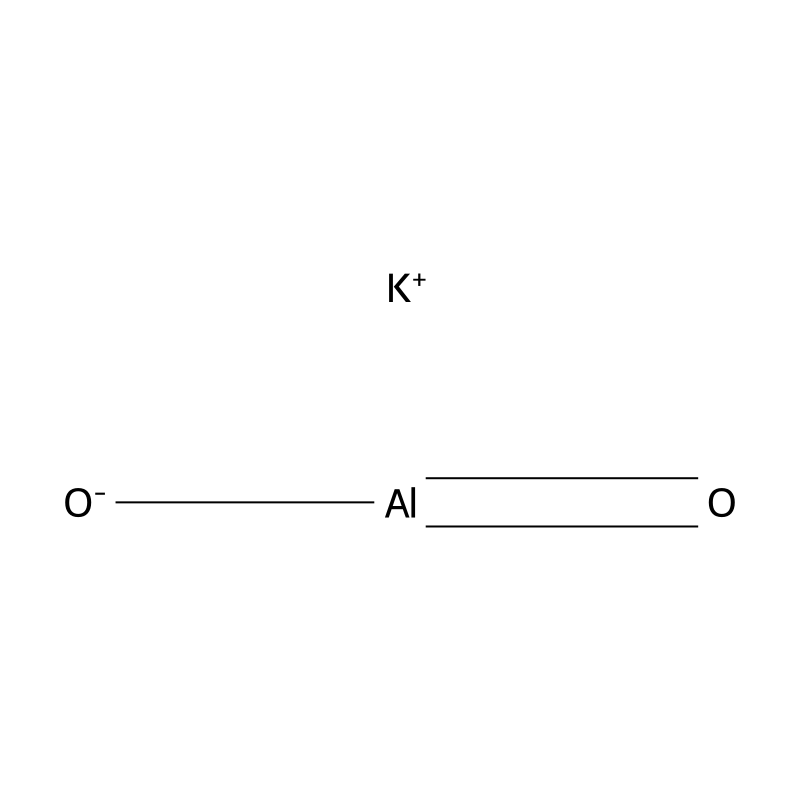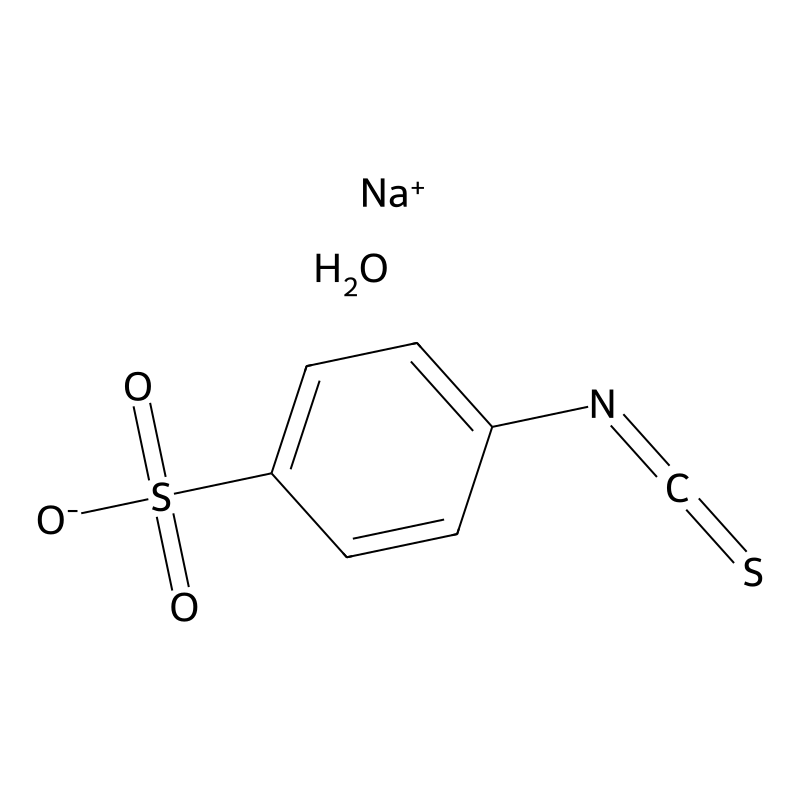Liguzinediol
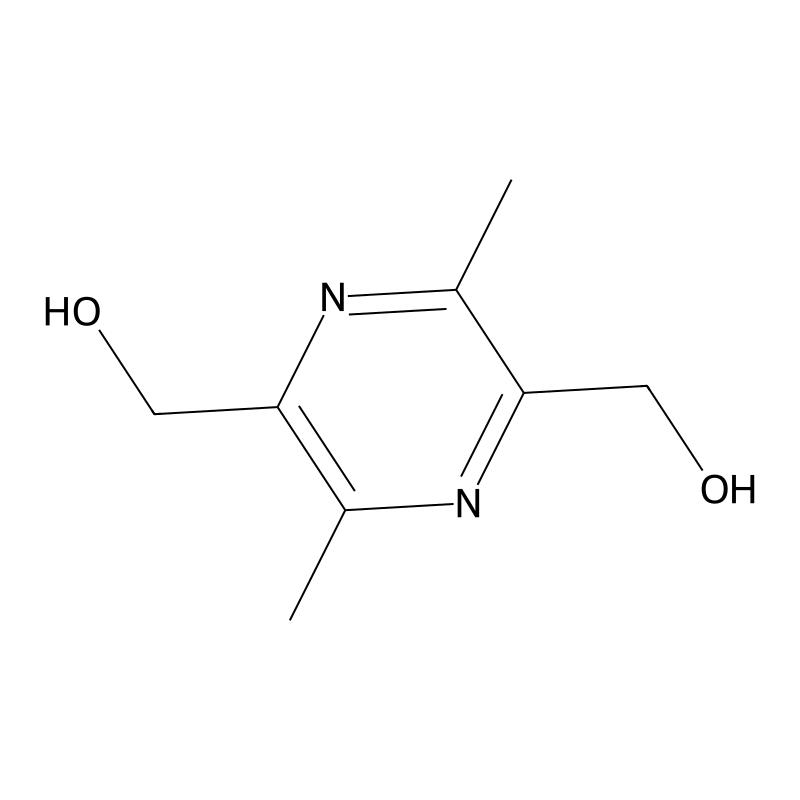
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Liguzinediol, chemically known as 2,5-dimethyl-3,6-dimethyl-pyrazine, is a derivative of ligustrazine, which has undergone structural modifications to enhance its pharmacological properties. This compound is primarily recognized for its cardioprotective effects and potential therapeutic applications in treating heart-related ailments. Liguzinediol exhibits a unique structure characterized by a pyrazine ring with two methyl groups at the 2 and 5 positions and additional dimethyl substitutions at the 3 and 6 positions, contributing to its biological activity and stability .
- Formation of Hydroxymethyl Radical:
- Hydrogen peroxide reacts with iron ions in methanol.
- Attack on Pyrazine Ring:
- The hydroxymethyl radical attacks the pyrazine ring to form an intermediate compound (impurity-1).
- Conversion to Liguzinediol:
- Impurity-1 further reacts with another hydroxymethyl radical to yield liguzinediol.
Liguzinediol has demonstrated significant biological activity, particularly in cardiovascular health. Research indicates that it exerts positive inotropic effects without inducing arrhythmias, making it a potential candidate for heart failure treatment. It has been shown to improve cardiac function by inhibiting myocardial cell apoptosis and reducing cardiac fibrosis in both in vivo and in vitro studies . Additionally, liguzinediol modulates the Renin–Angiotensin–Aldosterone System (RAAS), inflammation, and oxidative stress, contributing to its protective effects against congestive heart failure .
The synthesis of liguzinediol involves several methods, primarily focusing on optimizing yields and purity. The general synthetic route includes:
- Starting Materials: Pyrazine derivatives are used as the primary starting materials.
- Reagents: Hydrogen peroxide and methanol are typically employed to generate hydroxymethyl radicals.
- Reaction Conditions: The reaction conditions are adjusted to control the concentration of radicals and optimize the yield of liguzinediol while minimizing byproducts .
Example Synthesis ReactiontextHydrogen Peroxide + Methanol + Pyrazine Derivative → Hydroxymethyl Radical → Liguzinediol
textHydrogen Peroxide + Methanol + Pyrazine Derivative → Hydroxymethyl Radical → Liguzinediol
Liguzinediol's primary applications are in pharmacology and medicinal chemistry, particularly for:
- Cardiovascular Treatments: As a potential treatment for heart failure due to its positive inotropic effects.
- Heart Protection: Its ability to mitigate cardiac fibrosis and apoptosis makes it valuable for protecting against heart damage during chemotherapy or other stressors .
- Research: Used in studies exploring mechanisms of cardiac protection and drug development.
Studies have indicated that liguzinediol interacts with several biological pathways related to cardiac function:
- Calcium Handling: It enhances sarcoplasmic reticulum calcium transients, which is crucial for cardiac muscle contraction .
- Apoptosis Regulation: Liguzinediol influences apoptotic pathways by regulating proteins such as Bcl-2, thus promoting cell survival .
- Inflammatory Response: It modulates inflammatory markers associated with heart disease, indicating a broader role in cardiovascular health .
Liguzinediol shares structural similarities with various compounds but stands out due to its specific modifications and biological activities. Below is a comparison with some similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ligustrazine | Pyrazine derivative | Precursor to liguzinediol; less potent |
| 3-Dimethylpyrazine | Pyrazine with one methyl group | Lacks the additional modifications seen in liguzinediol |
| 2-Methyl-3-pyrazinylmethanol | Simple pyrazine derivative | Less complex; different pharmacological profile |
Liguzinediol's unique combination of methyl substitutions on the pyrazine ring enhances its stability and biological activity compared to these similar compounds.
Purity
XLogP3
Exact Mass
Appearance
Storage
Dates
2: Wu X, Qi X, Lu Y, Lin C, Yuan Y, Zhu Q, Yin Q, Li W, Li Y, Bian H. Liguzinediol protects against cardiac fibrosis in rats in vivo and in vitro. Biomed Pharmacother. 2016 May;80:260-7. doi: 10.1016/j.biopha.2016.03.033. Epub 2016 Apr 1. PubMed PMID: 27133065.
3: Zhu HH, Chen YQ, Cheng D, Li W, Wang TL, Wen HM, Chen L, Liu J. Synthesis and positive inotropic activity evaluation of liguzinediol metabolites. Bioorg Med Chem Lett. 2016 Feb 1;26(3):882-884. doi: 10.1016/j.bmcl.2015.12.072. Epub 2015 Dec 21. PubMed PMID: 26725025.
4: Cheng D, Zhou Y, Li W, Shan CX, Chai C, Cui XB, Kang B, Wang TL, Wen HM. Identification, Characterization, Synthesis and Quantification of Related Impurities of Liguzinediol. J Chromatogr Sci. 2015 Sep;53(8):1280-8. doi: 10.1093/chromsci/bmu230. Epub 2015 Feb 12. PubMed PMID: 25680683.
5: Zhang J, Li W, Wen HM, Zhu HH, Wang TL, Cheng D, Yang KD, Chen YQ. Synthesis and biological evaluation of liguzinediol mono- and dual ester prodrugs as promising inotropic agents. Molecules. 2014 Nov 5;19(11):18057-72. doi: 10.3390/molecules191118057. PubMed PMID: 25379643.
6: Li Y, Song P, Zhu Q, Yin QY, Ji JW, Li W, Bian HM. Liguzinediol improved the heart function and inhibited myocardial cell apoptosis in rats with heart failure. Acta Pharmacol Sin. 2014 Oct;35(10):1257-64. doi: 10.1038/aps.2014.75. Epub 2014 Sep 15. PubMed PMID: 25220638; PubMed Central PMCID: PMC4186991.
7: Shan CX, Li W, Wen HM, Wang XZ, Zhu XW, Cui XB. Metabolite identification of liguzinediol in dogs by ultra-flow liquid chromatography/tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Sep 15;967:63-8. doi: 10.1016/j.jchromb.2014.06.029. Epub 2014 Jul 5. PubMed PMID: 25078861.
8: Liu Z, Li W, Qin K, Wen K, Zhu CJ, Li NG, Bian HM, Wen HM, Chen L. Scaffold evaluation of liguzinediol analogs as novel cardiotonic agents. Pharmazie. 2013 Dec;68(12):926-32. PubMed PMID: 24400437.
9: Liu Z, Li W, Wen HM, Bian HM, Zhang J, Chen L, Chen L, Yang KD. Synthesis, biological evaluation, and pharmacokinetic study of novel liguzinediol prodrugs. Molecules. 2013 Apr 18;18(4):4561-72. doi: 10.3390/molecules18044561. PubMed PMID: 23599014.
10: Chen L, Xu Y, Li W, Wu H, Luo Z, Li X, Huang F, Young C, Liu Z, Zhou S. The novel compound liguzinediol exerts positive inotropic effects in isolated rat heart via sarcoplasmic reticulum Ca2+ ATPase-dependent mechanism. Life Sci. 2012 Oct 5;91(11-12):402-408. doi: 10.1016/j.lfs.2012.08.001. Epub 2012 Aug 11. PubMed PMID: 22906633.
11: Shan CX, Li W, Wen HM, Wang XZ, Zhu YH, Cui XB. Identification of liguzinediol metabolites in rats by ultra performance liquid chromatography/quadrupole-time-of-flight mass spectrometry. J Pharm Biomed Anal. 2012 Mar 25;62:187-90. doi: 10.1016/j.jpba.2011.12.016. Epub 2012 Jan 5. PubMed PMID: 22277354.



